

# An In-depth Technical Guide to 1-Chloro-3-methoxypropan-2-one

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## Compound of Interest

Compound Name: 1-Chloro-3-methoxypropan-2-one

CAS No.: 50918-61-1

Cat. No.: B2585068

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## Abstract

**1-Chloro-3-methoxypropan-2-one**, a functionalized  $\alpha$ -chloroketone, represents a molecule of significant interest in synthetic organic chemistry. Its trifunctional nature, possessing a reactive ketone, a primary chloride, and an ether linkage, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the fundamental properties of **1-Chloro-3-methoxypropan-2-one**, including its molecular structure, and known chemical and physical characteristics. A significant focus is placed on its synthetic utility, particularly its role as a reactant in the formation of aryl-glycine derivatives. Due to the limited availability of extensive experimental data in the public domain, this document also addresses the likely synthetic pathway via the oxidation of its corresponding alcohol and discusses safe handling practices based on the known reactivity of related  $\alpha$ -chloroketones. This guide is intended to be a foundational resource for researchers looking to leverage the synthetic potential of this compound in their work.

## Molecular Identity and Structure

**1-Chloro-3-methoxypropan-2-one** is a four-carbon ketone with the chemical formula  $C_4H_7ClO_2$ .<sup>[1]</sup> Its structure is characterized by a central carbonyl group at the 2-position, a chlorine atom on the adjacent methylene group (C1), and a methoxy-substituted methylene group on the other side (C3).

Table 1: Compound Identification

Identifier	Value
CAS Number	50918-61-1
Molecular Formula	$C_4H_7ClO_2$
Molecular Weight	122.55 g/mol
SMILES	<chem>COCC(=O)CCl</chem>
InChI	InChI=1S/C4H7ClO2/c1-7-3-4(6)2-5/h2-3H2,1H3

The presence of the  $\alpha$ -chloro substituent significantly influences the reactivity of the ketone, making the C1 position susceptible to nucleophilic substitution and the carbonyl carbon more electrophilic.

## Physicochemical Properties

Comprehensive, experimentally-verified physicochemical data for **1-Chloro-3-methoxypropan-2-one** is not widely available in peer-reviewed literature. The information that is available is often limited to supplier catalogues.

Table 2: Known Physicochemical Properties

Property	Value	Source
Appearance	Not specified	
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	

It is important to note that a significant portion of readily accessible data pertains to the analogous alcohol, 1-chloro-3-methoxypropan-2-ol. Researchers should exercise caution and not extrapolate these values to the ketone.

## Synthesis and Reactivity

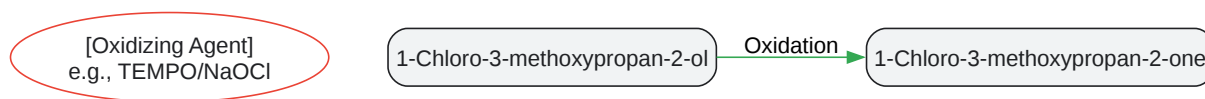
### Synthetic Approach: Oxidation of 1-Chloro-3-methoxypropan-2-ol

The most probable and industrially scalable synthetic route to **1-Chloro-3-methoxypropan-2-one** is the oxidation of the corresponding secondary alcohol, 1-chloro-3-methoxypropan-2-ol. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired scale, selectivity, and environmental considerations.

Common oxidation reagents suitable for this conversion include:

- Hypochlorite-based reagents: Sodium hypochlorite (bleach) in the presence of a catalyst such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
- Chromium-based reagents: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC). These are highly effective but are being phased out due to their toxicity.
- Swern oxidation: Using oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO).
- Dess-Martin periodinane: A mild and selective oxidizing agent.

The general workflow for this synthetic transformation is depicted below:



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Caption: Proposed synthesis of **1-Chloro-3-methoxypropan-2-one**.

## Chemical Reactivity

The reactivity of **1-Chloro-3-methoxypropan-2-one** is dictated by its three functional groups:

- **$\alpha$ -Chloroketone Moiety:** This is the most reactive site. The chlorine atom is a good leaving group, making the C1 position susceptible to SN2 reactions with a wide range of nucleophiles. The electron-withdrawing nature of the chlorine atom also enhances the electrophilicity of the adjacent carbonyl carbon.
- **Ketone Carbonyl Group:** The carbonyl group can undergo standard ketone reactions, such as nucleophilic addition, reduction to the corresponding alcohol, and formation of imines or enamines.
- **Ether Linkage:** The methoxy group is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

## Applications in Organic Synthesis

The primary documented application of **1-Chloro-3-methoxypropan-2-one** is as a reactant in the synthesis of complex organic molecules.

## Synthesis of Aryl Glycines

**1-Chloro-3-methoxypropan-2-one** is utilized as a reactant in the preparation of aryl glycines. [1] This synthesis involves an asymmetric iridium-catalyzed hydrogenation of  $\alpha$ -imino esters, where the  $\alpha$ -imino ester is derived from the reaction of **1-chloro-3-methoxypropan-2-one** with an appropriate amine, followed by further transformations. Chiral ferrocenylphosphine-phosphoramidite ligands are employed to induce enantioselectivity in the hydrogenation step.

## Experimental Protocol: Representative Use in Aryl Glycine Synthesis (Conceptual)

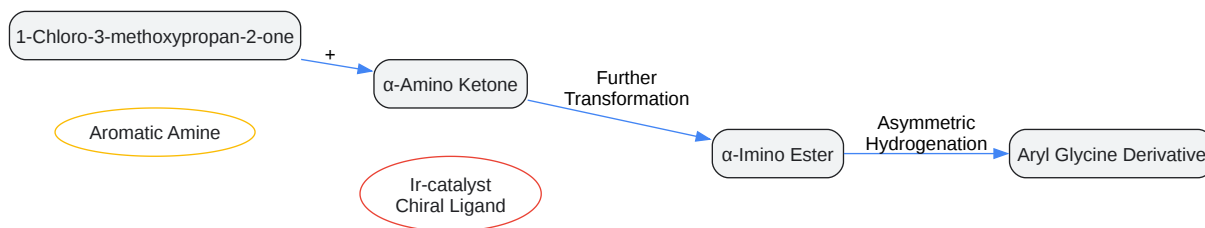
The following is a conceptual protocol based on the known reactivity of  $\alpha$ -chloroketones and their application in the synthesis of amino acid precursors.

### Step 1: Formation of the $\alpha$ -amino ketone

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary aromatic amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of **1-Chloro-3-methoxypropan-2-one** (1.0 equivalent) in the same solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude  $\alpha$ -amino ketone by flash column chromatography.

### Step 2: Subsequent Transformations

The resulting  $\alpha$ -amino ketone can then be further functionalized, for example, by conversion to an  $\alpha$ -imino ester and subsequent asymmetric reduction to yield the chiral aryl glycine derivative.



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Caption: Conceptual workflow for aryl glycine synthesis.

## Toxicology and Safe Handling

Specific toxicological data for **1-Chloro-3-methoxypropan-2-one** is not readily available. However, as an  $\alpha$ -chloroketone, it should be handled with extreme caution as this class of compounds is known to be lachrymatory, alkylating agents, and skin and respiratory irritants. The safety precautions for the related compound, 1-chloro-3-methoxypropan-2-ol, can serve as a starting point, but the ketone should be considered more hazardous due to the increased reactivity of the  $\alpha$ -chloro group.

### GHS Hazard Classifications (Inferred)

Based on the structure and reactivity, the following GHS classifications are likely applicable:

- Acute Toxicity, Oral (Category 4)
- Skin Corrosion/Irritation (Category 2)
- Serious Eye Damage/Eye Irritation (Category 1 or 2)
- Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3)

### Safe Handling Procedures

- Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and a face shield.
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
  - Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

## Conclusion

**1-Chloro-3-methoxypropan-2-one** is a valuable, albeit under-documented, synthetic building block. Its trifunctional nature provides multiple handles for chemical modification, making it a useful precursor for more complex molecules, as demonstrated by its role in the synthesis of aryl glycines. While a comprehensive experimental dataset for its physical and toxicological properties is currently lacking, its synthetic utility is clear. It is imperative that researchers handle this compound with appropriate caution, taking into account the known hazards of  $\alpha$ -chloroketones. Further investigation into the properties and applications of **1-Chloro-3-methoxypropan-2-one** is warranted and will undoubtedly expand its utility in the fields of medicinal chemistry and materials science.

## References

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## Sources

- 1. 1-chloro-3-methoxypropan-2-one | 50918-61-1 [chemicalbook.com]
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